Cas no 930431-67-7 (5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol)

5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol 化学的及び物理的性質
名前と識別子
-
- 8-Quinolinol, 5-[[4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-
- 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol
-
- インチ: 1S/C19H20BrN3OS/c20-18-6-4-15(25-18)13-23-10-8-22(9-11-23)12-14-3-5-17(24)19-16(14)2-1-7-21-19/h1-7,24H,8-13H2
- InChIKey: IGQDXULFXLMQOU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(CN3CCN(CC4SC(Br)=CC=4)CC3)C=CC=2O)C=CC=1
5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B782960-5mg |
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol |
930431-67-7 | 5mg |
$ 173.00 | 2023-04-18 | ||
TRC | B782960-25mg |
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol |
930431-67-7 | 25mg |
$ 798.00 | 2023-04-18 | ||
TRC | B782960-50mg |
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol |
930431-67-7 | 50mg |
$ 1378.00 | 2023-04-18 | ||
TRC | B782960-100mg |
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol |
930431-67-7 | 100mg |
$ 1800.00 | 2023-09-08 |
5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinolに関する追加情報
Introduction to 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol (CAS No. 930431-67-7)
5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol (CAS No. 930431-67-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The compound's structure includes a quinolinol core, a piperazine moiety, and a thiophene ring, which collectively contribute to its pharmacological properties.
The quinolinol core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. This core structure is often associated with anti-inflammatory, antiviral, and anticancer activities. The presence of the piperazine moiety enhances the compound's solubility and bioavailability, making it more suitable for drug development. The thiophene ring, on the other hand, introduces additional aromaticity and electron-withdrawing properties, which can modulate the compound's binding affinity to specific targets.
Recent studies have highlighted the potential of 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in neuronal cells. These findings are supported by both in vitro and in vivo experiments, which have demonstrated significant improvements in cognitive function and motor skills in animal models.
In the context of cancer research, 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol has shown promise as a potential anticancer agent. Preclinical studies have indicated that the compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been found to downregulate key oncogenes such as Bcl-2 and c-Myc, while upregulating pro-apoptotic genes like Bax and caspase-3. These mechanisms contribute to its efficacy in suppressing tumor growth and metastasis.
The pharmacokinetic properties of 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol have also been extensively studied. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial for its therapeutic application. Additionally, it has demonstrated low toxicity in preclinical models, suggesting a wide therapeutic window and reduced side effects compared to existing treatments.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action of 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol and to optimize its formulation for clinical use. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in human subjects, with initial results showing positive outcomes.
In conclusion, 5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol (CAS No. 930431-67-7) represents a promising candidate for the development of novel therapeutics in the fields of neurology and oncology. Its unique structural features and favorable pharmacological properties make it an attractive target for further investigation and potential commercialization.
930431-67-7 (5-4-(5-Bromo-2-thienyl)methyl-1-piperazinylmethyl-8-quinolinol) 関連製品
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 2034359-28-7(3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 1353855-93-2(4-bromo-3-cyclopropylaniline)
- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 864356-15-0(3-methoxy-1,4'-bipiperidine)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1785345-58-5(4-(1-amino-3,3-difluorocyclobutyl)phenol)
- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)



